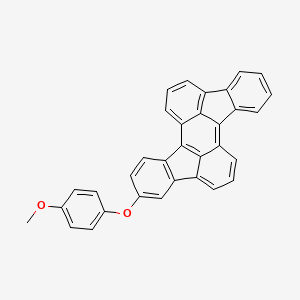
5-(4-Methoxyphenoxy)rubicene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenoxy)rubicene is a chemical compound with the molecular formula C₃₃H₂₀O₂ and a molecular weight of 448.51 g/mol . It is a derivative of rubicene, a polycyclic aromatic hydrocarbon known for its unique molecular structure and physicochemical properties . The compound is characterized by the presence of a methoxyphenoxy group attached to the rubicene core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)rubicene typically involves the Scholl reaction, a dehydrogenative coupling process that forms polycyclic aromatic hydrocarbons (PAHs) from simpler aromatic compounds . The starting material, 9,10-diphenylanthracene, is treated with oxidants such as DDQ (5,6-dicyano-1,4-benzoquinone) in the presence of trifluoromethanesulfonic acid (TfOH) to yield the rubicene core . The methoxyphenoxy group is then introduced through a substitution reaction involving appropriate reagents and conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenoxy)rubicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations and dications.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ and TfOH are commonly used oxidants for the Scholl reaction.
Substitution: Reagents such as bromoacetates or bromoacetamides are used for introducing the methoxyphenoxy group.
Major Products
Scientific Research Applications
5-(4-Methoxyphenoxy)rubicene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenoxy)rubicene involves its interaction with molecular targets through its planar p-orbital surface, which facilitates increased intermolecular electronic coupling . This interaction can lead to various effects, such as fluorescence and charge transfer, depending on the specific application and environment .
Comparison with Similar Compounds
Similar Compounds
Rubicene: The parent compound, known for its ruby color and unique structure.
5,12-Dihydroxyrubicene: A hydroxylated derivative used in the synthesis of macrocycles.
5,12-Di-tert-butylrubicene: A tert-butyl substituted derivative with distinct photophysical properties.
Uniqueness
5-(4-Methoxyphenoxy)rubicene stands out due to the presence of the methoxyphenoxy group, which imparts unique chemical and physical properties.
Properties
CAS No. |
922184-92-7 |
|---|---|
Molecular Formula |
C33H20O2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-(4-methoxyphenoxy)rubicene |
InChI |
InChI=1S/C33H20O2/c1-34-19-12-14-20(15-13-19)35-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3 |
InChI Key |
LZSCWZLZCUQJNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


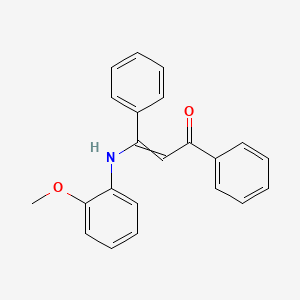
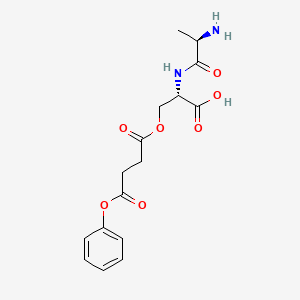
![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
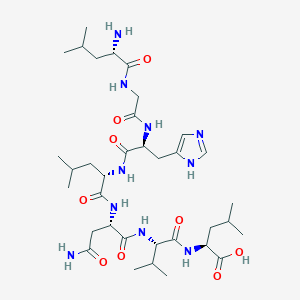
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
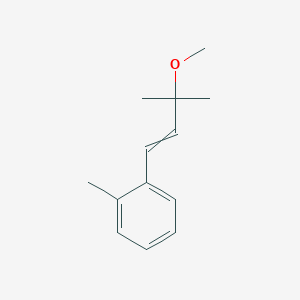
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12624202.png)
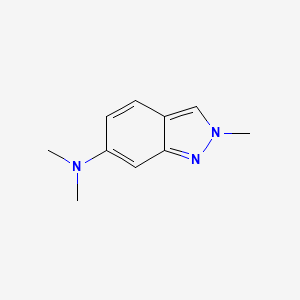
methanone](/img/structure/B12624211.png)
![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12624217.png)
